molecular formula C8H7N3O2 B8052785 6-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid

6-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid

Cat. No.: B8052785
M. Wt: 177.16 g/mol
InChI Key: UEGTXOAUOOZCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid is a high-purity heterocyclic compound serving as a versatile building block in organic synthesis and medicinal chemistry research. This molecule features a carboxylic acid functional group attached to an imidazopyrazine core, a structure of significant interest in drug discovery . Carboxylic acids are a fundamental class of organic compounds characterized by their polar nature and ability to participate in hydrogen bonding, which influences their solubility and boiling points . In research settings, this functional group is highly valuable for its reactivity, enabling key transformations such as amide coupling to create novel molecular entities . Specifically, this compound can be utilized in microwave-assisted esterification and amidation reactions, which are efficient methods for generating diverse chemical libraries . Furthermore, carboxylic acids are increasingly used in nanotechnology as surface modifiers for metallic nanoparticles, promoting dispersion and stability within various matrices . As a research chemical, this compound provides a critical scaffold for developing potential pharmaceutical candidates and advanced materials. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle the material appropriately, using personal protective equipment.

Properties

IUPAC Name

6-methylimidazo[1,2-a]pyrazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-4-11-6(8(12)13)2-10-7(11)3-9-5/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGTXOAUOOZCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CN=C2C=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid (6-MIPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its cytotoxic effects, potential as an anticancer agent, and its role in inhibiting specific enzymes related to disease processes.

Chemical Structure and Properties

6-MIPCA is part of the imidazo[1,2-a]pyrazine family, characterized by a fused ring structure that contributes to its biological activity. The chemical formula for 6-MIPCA is C8H8N2O2C_8H_8N_2O_2, and it possesses unique properties that influence its interaction with biological targets.

Cytotoxicity and Anticancer Activity

Recent studies have demonstrated that 6-MIPCA exhibits notable cytotoxic effects against various cancer cell lines. A cytotoxicity assay using the HeLa cervical carcinoma cell line revealed half-maximal inhibitory concentrations (IC50) indicating significant cell viability reduction at concentrations ranging from 25 μM to 2000 μM. The compound's cytotoxicity was correlated with its ability to inhibit Rab geranylgeranylation, a process crucial for the function of several oncogenic proteins.

Table 1: Cytotoxic Activity of this compound

CompoundCell LineIC50 (μM)Mechanism
6-MIPCAHeLa<150Inhibition of Rab geranylgeranylation
PC-30.8Anti-cancer activity
MCF-70.32EGFR inhibition

The mechanism by which 6-MIPCA exerts its effects involves:

  • Inhibition of Prenylation : The compound disrupts the prenylation of Rab proteins, which are vital for cellular signaling pathways related to cancer progression.
  • Tubulin Polymerization Inhibition : Similar compounds in the imidazo[1,2-a]pyrazine class have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies and Research Findings

A comprehensive study conducted by Moraski et al. highlighted the anti-tuberculosis (TB) activity of imidazo[1,2-a]pyrazine derivatives, including 6-MIPCA. The minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis were found to be promising, ranging from 0.03 to 5.0 μM, indicating potential for further development as anti-TB agents.

Case Study: Anti-TB Activity

In vitro studies demonstrated that compounds derived from imidazo[1,2-a]pyrazine exhibited significant activity against both replicating and non-replicating strains of M. tuberculosis. The most potent derivatives showed MIC values as low as 0.004 μM without significant cytotoxicity towards human cell lines.

Structure-Activity Relationship (SAR)

Research has focused on modifying the substituents at the C6 position of the imidazo[1,2-a]pyrazine core to enhance biological activity while minimizing toxicity. Variations in substituent size and electronic properties have been correlated with changes in IC50 values across different cancer cell lines.

Table 2: Structure-Activity Relationship of Modified Compounds

Compound VariantC6 Substituent TypeIC50 (μM)Observations
Variant AAlkyl<100High potency
Variant BAryl>500Low potency
Variant CHalogenated Aryl<150Moderate potency

Scientific Research Applications

Medicinal Chemistry

6-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its derivatives have shown promising results in:

  • Inhibition of Protein Prenylation : Studies indicate that compounds derived from this scaffold can inhibit the geranylgeranylation of proteins, which is crucial in cancer cell proliferation. For instance, a series of 6-substituted imidazo[1,2-a]pyridine analogs demonstrated significant cytotoxicity against HeLa cells, with IC50 values ranging from 25 to 150 μM .
CompoundIC50 (μM)Activity
1a<150High
1b25Very High
1c>735Low

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex organic molecules. Researchers have utilized it in:

  • Synthesis of Novel Heterocycles : It has been employed as a precursor for synthesizing other biologically active heterocycles, enhancing the library of potential drug candidates .

Material Science

In the field of material science, this compound is being explored for:

  • Development of Functional Materials : The compound's unique properties allow it to be incorporated into polymers and other materials to impart specific functionalities such as conductivity or catalytic activity .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of various derivatives of this compound against human cervical carcinoma HeLa cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, disrupting key cellular processes involved in tumor growth .

Case Study 2: Inhibition of Multidrug-Resistant Tuberculosis

Another significant application involves the exploration of imidazo[1,2-a]pyrazine derivatives as potential treatments for multidrug-resistant tuberculosis (MDR-TB). Compounds derived from this scaffold have shown promising inhibitory activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.03μM0.03\mu M .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Imidazo-Heterocyclic Carboxylic Acids

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Synthesis Yield/Reference
This compound 6-Me, 3-COOH C₉H₈N₃O₂ 192.18 VEGFR-2 inhibition, CDC25B phosphatase inhibition (85.4%) 75% yield via DEAD hydrazination
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid () 6-Cl, 3-COOH C₈H₅ClN₂O₂ 196.59 Intermediate for drug synthesis Not specified
6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid () 6-Me, 3-COOH (pyrimidine core) C₈H₇N₃O₂ 177.16 Biochemical reagent; structural studies Commercial availability
2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid () 2-Me, 6-Me, 3-COOH C₁₀H₁₀N₃O₂ 206.21 Enhanced lipophilicity; unconfirmed bioactivity Not specified
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid amides () 2-Me, 3-CONHR Varies ~300–330 Antibacterial and antifungal activity 90–95% yield via thiazolidinylation

Key Differences and Trends

Heterocyclic Core Influence: Pyrazine vs. This impacts receptor binding, as seen in VEGFR-2 inhibition (). Pyrimidine analogs () exhibit lower molecular weights and altered solubility profiles, favoring biochemical assays over therapeutic applications.

Substituent Effects: Methyl vs.

Functional Group Modifications :

  • Carboxylic Acid vs. Amides : Carboxylic acid groups (e.g., target compound) are critical for ionic interactions in enzyme active sites, while amide derivatives () broaden activity spectra (e.g., antimicrobial effects).

Synthetic Accessibility :

  • DEAD-mediated hydrazination () offers regioselectivity and avoids metal catalysts, contrasting with thiazolidinylation (), which requires harsh conditions.

Preparation Methods

Reaction Mechanism and Optimization

The imidazo[1,2-a]pyrazine core is synthesized via cyclocondensation between 2-aminopyrazine and α-haloketones. For 6-methyl substitution, bromoacetone (CH₃COCH₂Br) serves as the methyl-bearing electrophile. The reaction proceeds in anhydrous benzene or acetonitrile at 60–80°C for 5–8 hours, catalyzed by bases such as triethylamine.

Typical Conditions:

  • Molar Ratio: 1:1.2 (2-aminopyrazine : bromoacetone)

  • Solvent: Dry benzene or acetonitrile

  • Temperature: 60–80°C, reflux

  • Catalyst: Triethylamine (10 mol%)

  • Yield: 45–58%

ParameterValue
Ester Starting MaterialMethyl ester (CAS 2995286-95-6)
Base2M NaOH
Temperature90°C
Time4 hours
Yield85–92%

Halogenation-Substitution Pathway

Chlorination of 3-Amino-pyrazine-carboxylic Acid Derivatives

A patent-derived method (DE1238478B) involves chlorination of 3-amino-pyrazine-carboxylic acid methyl ester using sulfuryl chloride (SO₂Cl₂) in benzene. This step introduces chloro substituents, which are subsequently replaced by methyl groups via nucleophilic substitution.

Chlorination Protocol:

  • Reactants: 3-Amino-pyrazine-carboxylic acid methyl ester (5 mol), SO₂Cl₂ (24.58 mol)

  • Solvent: Dry benzene

  • Conditions: Reflux at 60°C for 5 hours

  • Product: 3-Amino-5,6-dichloropyrazine-carboxylic acid methyl ester (Yield: 66%)

Methyl Group Introduction via Grignard Reagent

The chlorinated intermediate undergoes substitution with methylmagnesium bromide (CH₃MgBr) in tetrahydrofuran (THF) at −20°C. After quenching with ammonium chloride, the methyl-substituted ester is isolated and hydrolyzed to the carboxylic acid.

Substitution Data:

ParameterValue
ReagentCH₃MgBr (3 equiv)
SolventTHF
Temperature−20°C
Time2 hours
Yield (Methyl Ester)52%

Direct Carboxylation of Preformed Imidazo[1,2-a]pyrazine

Metal-Catalyzed Carboxylation

A palladium-catalyzed carboxylation introduces the carboxylic acid group at position 3. The 6-methylimidazo[1,2-a]pyrazine intermediate reacts with CO₂ in the presence of Pd(OAc)₂ and a phosphine ligand.

Reaction Setup:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • CO₂ Pressure: 1 atm

  • Solvent: DMF

  • Yield: 40–48%

Purification and Characterization

Crude products are purified via recrystallization from acetonitrile or acetic acid. Analytical validation includes:

  • HPLC Purity: >96% (C18 column, 0.1% TFA in H₂O/MeCN gradient)

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, H-2), 7.95 (s, 1H, H-5), 2.55 (s, 3H, CH₃)

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CyclocondensationScalable, one-pot synthesisRequires ester hydrolysis45–58%
Halogenation-SubstitutionPrecise substituent controlMulti-step, hazardous reagents12–52%
Direct CarboxylationAvoids hydrolysis stepsLow yield, specialized equipment40–48%

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors for cyclocondensation to enhance efficiency. Automated systems control reagent addition and temperature, achieving batch sizes >50 kg with 50–55% overall yield . Purification uses fractional crystallization in acetonitrile, reducing chromatography dependency.

Q & A

Q. What synthetic strategies are recommended for preparing 6-methylimidazo[1,2-a]pyrazine-3-carboxylic acid and its derivatives?

A multi-step synthesis involving cyclization and functionalization is typical. For example:

  • Step 1 : Start with chlorinated pyridine precursors (e.g., 6-chloro-3-chloromethylpyridine) and convert them to hydrazides or amines via nucleophilic substitution .
  • Step 2 : Use acid hydrazides to form triazole-thiol intermediates via reaction with phenyl isothiocyanate, followed by alkylation or aminomethylation to introduce substituents .
  • Step 3 : Optimize carboxylation at the 3-position using coupling agents like DCC or EDCI in anhydrous conditions, as seen in analogous imidazo[1,2-a]pyrazine syntheses .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

  • Molecular formula/weight : Confirm via high-resolution mass spectrometry (HRMS) or elemental analysis (e.g., C9_9H9_9N3_3O2_2, MW 191.19) .
  • Spectroscopy : Use 1^1H/13^{13}C NMR to verify substituent positions (e.g., methyl groups at 6-position, carboxylate at 3-position) .
  • Thermal stability : Determine melting points (mp) and degradation profiles using differential scanning calorimetry (DSC) .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • HPLC-UV/Vis : Use C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) for separation.
  • LC-MS/MS : Employ electrospray ionization (ESI) in negative ion mode for enhanced sensitivity, as demonstrated for structurally related imidazopyrazines .

Advanced Research Questions

Q. How can researchers investigate the compound’s potential as a telomerase inhibitor?

  • Assay design : Use the TRAP (Telomeric Repeat Amplification Protocol) assay with cell lysates. Compare inhibition potency to known inhibitors like 2-[(E)-3-naphthalen-2-yl-but-2-enoylamino]-benzoic acid .
  • Structure-activity relationship (SAR) : Synthesize derivatives with modified substituents (e.g., halogenation at the 6-position) and evaluate IC50_{50} values to identify critical functional groups .

Q. What experimental approaches resolve contradictions in reported superoxide scavenging activity?

  • Competitive chemiluminescence : Use 2-methyl-6-[p-methoxyphenyl]-3,7-dihydroimidazo[1,2-a]pyrazine-3-one (MCLA) as a superoxide probe. Calculate reaction rates via competitive inhibition kinetics to distinguish direct scavenging from indirect effects .
  • Control experiments : Test analogues (e.g., dihydrolipoic acid derivatives) under identical conditions to isolate structural determinants of activity .

Q. How can computational methods guide the optimization of this compound for enzyme inhibition?

  • Molecular docking : Model interactions with target enzymes (e.g., telomerase or NADPH oxidase) using software like AutoDock Vina. Prioritize derivatives with improved binding affinities to key residues .
  • QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es_s) parameters of substituents with experimental IC50_{50} data to predict optimized structures .

Q. What safety precautions are critical when handling this compound?

  • GHS compliance : Assume hazards similar to structurally related compounds:
    • H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .
  • Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Store at 2–8°C under inert atmosphere to prevent degradation .

Data Interpretation & Methodological Challenges

Q. How should researchers address variability in biological activity across analogues?

  • Dose-response curves : Perform triplicate experiments with positive/negative controls (e.g., ascorbic acid for antioxidant assays) to validate reproducibility .
  • Meta-analysis : Compare data across studies (e.g., telomerase inhibition vs. superoxide scavenging) to identify conserved mechanisms or assay-specific artifacts .

Q. What strategies validate the compound’s stability under experimental conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions. Monitor degradation via HPLC to identify labile sites .
  • Accelerated stability testing : Store at 25°C/60% RH for 4 weeks and quantify remaining intact compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.